An In-Depth Technical Guide to Doxapram and its Active Metabolite, Ketodoxapram, with a Focus on the (R)-Enantiomer
An In-Depth Technical Guide to Doxapram and its Active Metabolite, Ketodoxapram, with a Focus on the (R)-Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of the respiratory stimulant doxapram and its primary active metabolite, ketodoxapram. Doxapram is commercially available as a racemic mixture of its (R)- and (S)-enantiomers. Emerging research indicates that the pharmacological activity of doxapram is stereoselective, with the (+)-enantiomer, also known as GAL-054, demonstrating superior respiratory stimulant effects. This guide will delve into the available data on the individual enantiomers where possible, while also highlighting the significant knowledge gaps that currently exist, particularly concerning the specific properties of (R)-Ketodoxapram. We will explore the mechanism of action, which involves the inhibition of potassium channels in the carotid body, and provide detailed experimental protocols for the analysis of these compounds.
Chemical Structure and Physicochemical Properties
Doxapram possesses a single chiral center, leading to the existence of two enantiomers: (R)-doxapram and (S)-doxapram. Its metabolism to ketodoxapram, also referred to as 2-ketodoxapram, likely preserves this stereochemistry, resulting in (R)- and (S)-ketodoxapram. However, specific data for the individual enantiomers of ketodoxapram are largely unavailable in the current literature.
Table 1: Chemical and Physical Properties of Doxapram and Ketodoxapram
| Property | (R)-Doxapram | Racemic Doxapram | 2-Ketodoxapram (Stereochemistry Unspecified) |
| IUPAC Name | (4R)-1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one | 1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one | 1-ethyl-4-(2-(3-oxomorpholino)ethyl)-3,3-diphenylpyrrolidin-2-one |
| Synonyms | GAL-054 | Dopram, Stimulex, Respiram | AHR 5955 |
| CAS Number | 179915-79-8[1] | 309-29-5[2] | 42595-88-0 |
| Molecular Formula | C₂₄H₃₀N₂O₂[1] | C₂₄H₃₀N₂O₂[2] | C₂₄H₂₈N₂O₃ |
| Molecular Weight | 378.5 g/mol [1] | 378.516 g/mol [2] | 392.5 g/mol |
| Appearance | Not specified | White to off-white, odorless, crystalline powder[2] | Not specified |
| Solubility | Not specified | Sparingly soluble in water and alcohol; practically insoluble in ether[2] | Not specified |
| Melting Point | Not specified | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
Note: Data for (R)-Ketodoxapram and (S)-Ketodoxapram are not currently available in the public domain.
Pharmacological Properties
The primary pharmacological effect of doxapram is the stimulation of respiration. This action is mediated through the peripheral chemoreceptors located in the carotid bodies.[3][4] Ketodoxapram is an active metabolite that shares this respiratory stimulant activity, although it is reported to be less potent than the parent compound.[5]
Research has shown that the respiratory stimulant effect of doxapram resides primarily in its (+)-enantiomer, GAL-054.[6][7] This enantiomer is a more potent antagonist of TASK-1 and TASK-3 potassium channels compared to the racemic mixture and the (-)-enantiomer, GAL-053.[6]
Table 2: Pharmacological Data for Doxapram Enantiomers on TASK Channels [6]
| Compound | Target | EC₅₀ (µM) |
| GAL-054 ((+)-enantiomer) | Human TASK-1 | ~1.6 |
| Human TASK-3 | ~1.4 | |
| GAL-053 ((-)-enantiomer) | Human TASK-1 | ~336 |
| Human TASK-3 | ~286 | |
| Racemic Doxapram | Human TASK-1 | Not specified |
| Human TASK-3 | Not specified |
Note: Specific pharmacological data for (R)-Ketodoxapram and (S)-Ketodoxapram are not currently available.
Mechanism of Action and Signaling Pathway
The respiratory stimulant effect of doxapram is initiated by its action on the glomus cells within the carotid bodies. The proposed mechanism involves the inhibition of background two-pore domain potassium channels, specifically TASK-1 and TASK-3.[6] This inhibition leads to the depolarization of the glomus cell membrane.
The depolarization of the glomus cell triggers a cascade of downstream events, culminating in the release of neurotransmitters that stimulate the afferent nerve fibers of the carotid sinus nerve. This signal is then transmitted to the respiratory centers in the brainstem, resulting in an increased rate and depth of breathing.[2] The key neurotransmitter involved in this process is believed to be dopamine.[8]
Caption: Doxapram signaling cascade in carotid glomus cells.
Experimental Protocols
Enantiomeric Separation of Doxapram
A patent for GAL-054 describes a method for the resolution of racemic doxapram using chiral chromatography.[9]
-
Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: Specific chiral stationary phase (details proprietary in the patent, but likely a polysaccharide-based column).
-
Mobile Phase: A suitable solvent system to achieve separation of the enantiomers.
-
Detection: UV detection.
-
Outcome: The method allows for the separation and isolation of (R)-doxapram and (S)-doxapram with high enantiomeric purity.[9]
Simultaneous Quantification of Doxapram and 2-Ketodoxapram in Biological Matrices
A detailed and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been published for the simultaneous quantification of doxapram and 2-ketodoxapram in porcine plasma and brain tissue.[10]
-
Instrumentation:
-
UPLC System: Acquity UPLC I-class system (Waters)
-
Mass Spectrometer: Xevo TQ-S tandem mass spectrometer (Waters)
-
Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm; Waters)
-
-
Chromatographic Conditions:
-
Column Temperature: 40 °C
-
Mobile Phase A: Water with 5% Acetonitrile and 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-0.5 min: 95% A / 5% B
-
0.5-3.5 min: Gradient to 5% A / 95% B
-
3.5-4.0 min: Return to 95% A / 5% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Capillary Voltage: 2 kV
-
Cone Voltage: 44 V
-
Desolvation Temperature: 600 °C
-
MRM Transitions:
-
Doxapram: m/z 379.4 > 194.3
-
2-Ketodoxapram: m/z 393.4 > 214.3
-
Doxapram-d5 (Internal Standard): m/z 384.4 > 199.3
-
2-Ketodoxapram-d5 (Internal Standard): m/z 398.4 > 219.3
-
-
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 150 µL of internal standard solution (in acetonitrile).
-
Vortex for 10 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant for analysis.
-
Caption: UPLC-MS/MS analytical workflow.
Future Directions and Knowledge Gaps
While significant progress has been made in understanding the pharmacology of doxapram, particularly with the identification of the more active (+)-enantiomer, there remain critical gaps in our knowledge, especially concerning its active metabolite, ketodoxapram.
-
Stereospecific Synthesis and Characterization of Ketodoxapram Enantiomers: The development of synthetic routes to obtain enantiomerically pure (R)- and (S)-ketodoxapram is essential. This would enable the full characterization of their physicochemical properties and a direct comparison of their pharmacological activities.
-
Enantioselective Metabolism of Doxapram: Studies are needed to investigate the stereospecificity of doxapram metabolism. It is crucial to determine if (R)- and (S)-doxapram are metabolized to their respective ketodoxapram enantiomers at different rates and to what extent this occurs in vivo.
-
Pharmacological Profiling of Ketodoxapram Enantiomers: Once isolated, the individual enantiomers of ketodoxapram should be pharmacologically profiled to determine their potency and efficacy as respiratory stimulants and their activity on TASK channels and other potential targets.
-
Detailed Elucidation of the Signaling Pathway: Further research is required to fully elucidate the intracellular signaling cascade in carotid body glomus cells following TASK channel inhibition by doxapram and its enantiomers. This includes identifying all the downstream effectors that lead to neurotransmitter release.
Addressing these knowledge gaps will provide a more complete understanding of the pharmacology of doxapram and its metabolites, and could pave the way for the development of new, more effective, and safer respiratory stimulants with an improved therapeutic index.
References
- 1. (R)-doxapram | C24H30N2O2 | CID 28248395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Doxapram - Wikipedia [en.wikipedia.org]
- 3. Doxapram: Package Insert / Prescribing Information [drugs.com]
- 4. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting to https://onderzoekmetmensen.nl/en/trial/37672 [onderzoekmetmensen.nl]
- 8. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20130109689A1 - Novel Methods for Preparation of (+)-1-ethyl-4-[2-(4-morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone - Google Patents [patents.google.com]
- 10. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
